molecular formula C14H20O2 B8182547 3-Tert-butyl-2-propoxy-benzaldehyde

3-Tert-butyl-2-propoxy-benzaldehyde

Cat. No.: B8182547
M. Wt: 220.31 g/mol
InChI Key: VSZAWBSAWFVOSL-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-propoxy-benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with tert-butyl and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-propoxy-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-tert-butylbenzaldehyde.

    Alkylation Reaction: The propoxy group is introduced via an alkylation reaction. This can be achieved by reacting 3-tert-butylbenzaldehyde with propyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. This is typically achieved using strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Alkoxides or amines in polar aprotic solvents.

Major Products:

    Oxidation: 3-Tert-butyl-2-propoxy-benzoic acid.

    Reduction: 3-Tert-butyl-2-propoxy-benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Tert-butyl-2-propoxy-benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-propoxy-benzaldehyde in chemical reactions involves its functional groups:

    Aldehyde Group: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack.

    Propoxy Group: This group can participate in hydrogen bonding and influence the compound’s solubility and reactivity.

    Tert-butyl Group: This bulky group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    3-Tert-butylbenzaldehyde: Lacks the propoxy group, making it less versatile in certain reactions.

    2-Tert-butyl-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.

    3-Tert-butyl-2-hydroxybenzaldehyde:

Uniqueness: 3-Tert-butyl-2-propoxy-benzaldehyde is unique due to the combination of its tert-butyl and propoxy substituents, which confer distinct steric and electronic properties. These features make it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

3-tert-butyl-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-5-9-16-13-11(10-15)7-6-8-12(13)14(2,3)4/h6-8,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZAWBSAWFVOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1C(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-tert-butyl-2-hydroxy-benzaldehyde (2.04 g, 11.5 mmol) and K2CO3 (7.91 g, 57.3 mmol) in anhydrous DMF (23 ml) was added 1-iodopropane (2.34 ml, 24.0 mmol). The reaction mixture was left to stir for 48 h at room temperature. The reaction mixture was diluted with water (100 ml) and extracted with ethyl acetate (3×50 ml). Combined organic layers were washed with water (50 ml) and brine (50 ml), dried over MgSO4, filtered and the solvent was removed in vacuo to give a yellow oil. Purification by column chromatography (silica gel, gradient elution of hexanes to 20% EtOAc/hxanes) gave 3-tert-butyl-2-propoxy-benzaldehyde (2.55 g, 99%) as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ 10.21 (s, 1H), 7.62 (s, 1H), 7.61 (s, 1H), 7.19 (t J=8.0, 1H), 3.89 (t, J=8.0 Hz, 2H), 1.91-1.82 (m, 2H), 1.37 (s, 9H), 1.03 (t, J=8.0 Hz, 3H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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